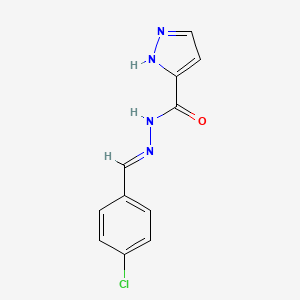![molecular formula C20H23NO2 B5598465 N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)
N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide and related compounds involves several key steps, including the preparation of cyclohexanecarboxamide derivatives through reactions such as nucleophilic substitution, catalytic reduction, and condensation reactions. For instance, the preparation of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane illustrates the synthesis process involving nucleophilic substitution and catalytic hydrazine reduction (Yang, Hsiao, & Yang, 1999).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography and spectroscopic methods, revealing the conformation and configuration of the cyclohexane ring and substituent groups. For example, a study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives highlighted the cyclohexane ring adopting a chair conformation, with molecular conformation stabilized by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization, amidation, and coupling reactions, which are essential for the synthesis of complex molecules. The chemical properties, such as reactivity and stability, are influenced by the substituents on the phenyl and cyclohexane rings.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for determining the compound's applicability in different chemical contexts. For instance, polyamides derived from similar structures have been reported to exhibit good solubility in polar organic solvents and form transparent, flexible films (Yang, Hsiao, & Yang, 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide derivatives have been synthesized and characterized, demonstrating diverse potential applications in material science and chemistry. For instance, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives reveal insights into the structural properties of these compounds. These studies are foundational for understanding the chemical and physical properties of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide and its derivatives, contributing to further applications in materials science and synthetic chemistry Özer, Arslan, VanDerveer, & Külcü, 2009.
Catalytic Applications
The compound's relevance extends to catalytic processes. For example, the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes highlight potential uses in organic synthesis, showcasing the versatility of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide related compounds in facilitating chemical transformations Tran, Li, Driess, & Hartwig, 2014.
Molecular Aggregation and Self-Assembly
The molecular aggregation and self-assembly properties of disklike benzenetricarboxamides containing diacetylenic groups in bulk and organic solvents demonstrate the compound's potential in nanotechnology and materials engineering. Such studies provide insights into the self-assembly processes, which are crucial for the development of novel nanomaterials Lee, Park, & Chang, 2004.
Antitubercular Activities
Research into the synthesis of derivatives such as 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide showcases the compound's potential in medicinal chemistry, particularly in developing antitubercular agents. This highlights the therapeutic applications of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide derivatives, contributing to the fight against tuberculosis Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018.
Eigenschaften
IUPAC Name |
N-(4-phenylmethoxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(17-9-5-2-6-10-17)21-18-11-13-19(14-12-18)23-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZGEYQJSKWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

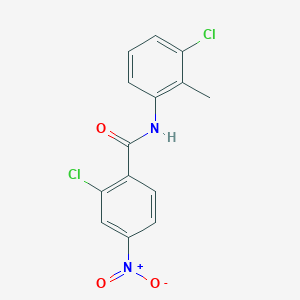
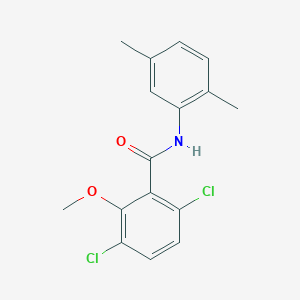
![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)
![N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5598404.png)
![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)
![1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)
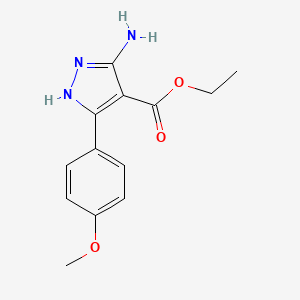
![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)
![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)
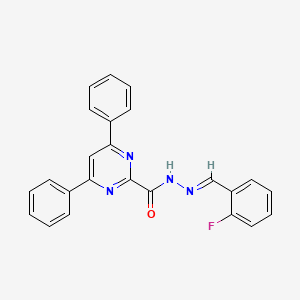
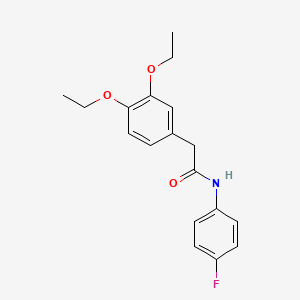
![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)
